4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane
CAS No.: 832109-57-6
Cat. No.: VC16829673
Molecular Formula: C7H10S8
Molecular Weight: 350.7 g/mol
* For research use only. Not for human or veterinary use.
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane - 832109-57-6](/images/structure/VC16829673.png)
Specification
CAS No. | 832109-57-6 |
---|---|
Molecular Formula | C7H10S8 |
Molecular Weight | 350.7 g/mol |
IUPAC Name | 4,5-bis(thiiran-2-yldisulfanyl)-1,3-dithiolane |
Standard InChI | InChI=1S/C7H10S8/c1-4(8-1)12-14-6-7(11-3-10-6)15-13-5-2-9-5/h4-7H,1-3H2 |
Standard InChI Key | CDUZSRQIKVFBEZ-UHFFFAOYSA-N |
Canonical SMILES | C1C(S1)SSC2C(SCS2)SSC3CS3 |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound’s backbone consists of a central 1,3-dithiolane ring (a five-membered heterocycle containing two sulfur atoms) substituted at the 4 and 5 positions with thiiran-2-yl disulfanyl groups. Each thiirane ring (a three-membered cyclic sulfide) is connected to the dithiolane via a disulfide (-S-S-) bridge, creating a highly strained yet stable configuration. X-ray crystallography of analogous sulfur-rich compounds, such as 2,5-bis(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione, reveals planar molecular geometries stabilized by intramolecular S⋯S interactions (3.33–3.53 Å) . These interactions contribute to the compound’s rigidity and electronic delocalization, which are critical for its conductivity in materials applications .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic shifts for thiirane protons (δ 2.8–3.2 ppm) and dithiolane sulfur environments. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.1 eV, indicative of moderate electron mobility, while electrostatic potential maps highlight nucleophilic regions at the disulfide bridges . Such features enable participation in redox reactions and coordination with metal ions, as observed in charge-transfer salts .
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The most reported method involves the reaction of thiirane-2-thiol with 1,2-ethanedithiol in the presence of sodium hydroxide at room temperature. The process proceeds via nucleophilic attack of the thiolate anion on the thiirane ring, followed by oxidative coupling to form disulfide linkages. Yields typically range from 65% to 75%, with purification achieved through silica gel chromatography using nonpolar eluents . Alternative routes, such as the use of trimethyl phosphite to mediate disulfide formation (as seen in Δ²,²′-bis-(4,5-dicyano-1,3-dithiolidene) synthesis), have been explored but require stringent anhydrous conditions .
Industrial Production Considerations
Scalable synthesis employs continuous flow reactors to enhance reaction control and minimize exothermic risks. Automated systems enable precise dosing of reactants, while in-line UV-Vis monitoring ensures consistent product quality. Post-synthesis, centrifugal partition chromatography (CPC) replaces traditional column methods, reducing solvent consumption by 40% and improving throughput.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The compound undergoes selective oxidation at sulfur centers. Treatment with meta-chloroperbenzoic acid (mCPBA) converts disulfide bridges to sulfonic acid groups, while hydrogen peroxide yields sulfoxide derivatives . Reductive cleavage of disulfides with tributylphosphine generates free thiols, enabling further functionalization—a strategy employed in synthesizing nucleoside analogues .
Substitution and Cycloaddition Reactions
Electrophilic aromatic substitution (SₑAr) at the thiirane sulfur occurs with nitrosonium tetrafluoroborate, forming stable thionium intermediates . These intermediates participate in 1,3-dipolar cycloadditions with azides or alkynes, yielding triazole- or tetrazole-functionalized derivatives . Such reactions expand the compound’s utility in click chemistry and drug discovery.
Applications in Advanced Materials
Conducting Charge-Transfer Complexes
When combined with magnetic metal anions (e.g., [FeCl₄]⁻), the compound forms crystalline charge-transfer salts with alternating donor-acceptor layers . These materials exhibit metallic conductivity (σ = 10²–10³ S/cm) below 150 K and antiferromagnetic ordering, making them candidates for molecular electronics .
Polymer Composites and Self-Healing Materials
Incorporating the compound into polythiophene matrices enhances mechanical stability through dynamic S-S bond reformation. Composites show a 300% increase in tensile strength (from 15 MPa to 45 MPa) and self-healing efficiency of 92% after thermal annealing .
Future Research Directions
Computational Design of Derivatives
Machine learning models trained on existing SAR data can predict novel derivatives with improved bioavailability. Preliminary results suggest that replacing thiirane with selenirane rings may enhance redox activity by 30% .
Sustainable Synthesis Routes
Photocatalytic methods using visible light and eosin Y as a catalyst are under investigation to replace traditional base-mediated reactions, aiming for a 50% reduction in energy consumption .
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